p-Chlorobenzyl vinyl sulfone
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Overview
Description
p-Chlorobenzyl vinyl sulfone is an organic compound that belongs to the class of vinyl sulfones Vinyl sulfones are known for their versatile synthetic utility and biological activity this compound is characterized by the presence of a vinyl group (CH=CH2) attached to a sulfone group (SO2) and a p-chlorobenzyl group (C6H4CH2Cl)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-chlorobenzyl vinyl sulfone can be achieved through several methods. One common approach involves the sulfonylation of olefins or alkynes. For instance, the reaction of p-chlorobenzyl chloride with sodium vinyl sulfonate under basic conditions can yield this compound. Another method involves the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids using p-chlorobenzyl sulfonyl chloride as the sulfonylating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonylation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or copper may be employed to enhance the reaction rate and yield. The reaction conditions are optimized to achieve high purity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
p-Chlorobenzyl vinyl sulfone undergoes various types of chemical reactions, including:
Nucleophilic Addition: The vinyl group in this compound is susceptible to nucleophilic addition reactions. For example, the reaction with thiols can form thioethers.
Oxidation: The sulfone group can undergo oxidation to form sulfoxides or sulfones.
Substitution: The p-chlorobenzyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Nucleophilic Addition: Thiols (e.g., 2-phenylethanethiol) under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Thioethers: Formed from nucleophilic addition of thiols.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Substituted Benzyl Derivatives: Formed from substitution reactions
Scientific Research Applications
Mechanism of Action
The mechanism of action of p-chlorobenzyl vinyl sulfone involves its reactivity with nucleophiles, particularly thiols. The vinyl group undergoes nucleophilic addition, forming a covalent bond with the thiol group. This reaction is often irreversible and leads to the inactivation of target enzymes, such as cysteine proteases. The sulfone group enhances the electrophilicity of the vinyl group, facilitating the nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Phenyl vinyl sulfone: Similar structure but with a phenyl group instead of a p-chlorobenzyl group.
Methyl vinyl sulfone: Contains a methyl group instead of a p-chlorobenzyl group.
Ethyl vinyl sulfone: Contains an ethyl group instead of a p-chlorobenzyl group
Uniqueness
p-Chlorobenzyl vinyl sulfone is unique due to the presence of the p-chlorobenzyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain nucleophilic addition and substitution reactions compared to its analogs. Additionally, the p-chlorobenzyl group can participate in specific interactions with biological targets, enhancing its potential as a drug candidate .
Properties
CAS No. |
73927-12-5 |
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Molecular Formula |
C9H9ClO2S |
Molecular Weight |
216.68 g/mol |
IUPAC Name |
1-chloro-4-(ethenylsulfonylmethyl)benzene |
InChI |
InChI=1S/C9H9ClO2S/c1-2-13(11,12)7-8-3-5-9(10)6-4-8/h2-6H,1,7H2 |
InChI Key |
VUMVSMQMVORMBG-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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